N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide
Descripción
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide is a synthetic small molecule characterized by a propenamide backbone substituted with a cyano group, a tert-butyl pyrazole moiety, and a 4-(butan-2-yl)phenyl group.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-(1-tert-butylpyrazol-4-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-6-15(2)17-7-9-19(10-8-17)24-20(26)18(12-22)11-16-13-23-25(14-16)21(3,4)5/h7-11,13-15H,6H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKLHFVEXJEGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2)C(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base.
Attachment of the phenyl ring: The phenyl ring with a butan-2-yl substituent can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Formation of the cyanoprop-2-enamide moiety: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with two TRPA1 antagonists reported in the literature:
- HC-030031 : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- CHEM-5861528 : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide
Key Observations :
Substituent Influence : The butan-2-yl group in the target compound and CHEM-5861528 increases lipophilicity compared to HC-030031’s isopropyl group. This may enhance membrane penetration but reduce aqueous solubility.
Scaffold Differences: The propenamide-cyano backbone of the target compound differs from the xanthine-based acetamide scaffolds of HC-030031 and CHEM-5861523. Cyano groups are stronger electron-withdrawing moieties than xanthine-derived carbonyls, which could alter binding kinetics or metabolic stability.
Biological Activity: While HC-030031 and CHEM-5861528 exhibit TRPA1 antagonism (IC₅₀ ~4–10 μM), the target compound’s activity remains uncharacterized in the provided evidence.
Functional Group Comparisons
- Tert-Butyl Pyrazole vs. This may influence selectivity for TRPA1 over other TRP channels.
- Cyanopropenamide vs. Acetamide: The α,β-unsaturated cyanopropenamide moiety introduces conjugation, which may stabilize the molecule’s bioactive conformation or enhance electrophilicity for covalent binding.
Hypothetical Pharmacokinetic Profiles
Based on structural parallels:
- LogP : The target compound’s LogP is likely higher than HC-030031’s (estimated ~3.5) due to the longer butan-2-yl chain.
Actividad Biológica
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide have been tested in vitro against various cancer cell lines. A study by Sreenivasa et al. (2021) demonstrated that azomethine derivatives with pyrazole rings showed potent inhibitory effects on tumor cell proliferation, indicating potential use in cancer therapy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antifungal and antibacterial activities. For example, a related study found that certain pyrazole derivatives were effective against Candida albicans and Cryptococcus neoformans, suggesting that N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide may also possess similar properties .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Pyrazole derivatives are known to inhibit key enzymes involved in cancer progression and inflammation. The specific mechanisms of action for N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide require further investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.
Research Findings
| Study | Findings |
|---|---|
| Sreenivasa et al. (2021) | Demonstrated antitumor activity against various cancer cell lines using pyrazole derivatives. |
| In vitro studies on azomethine derivatives | Showed significant antifungal activity against Candida albicans and Cryptococcus neoformans. |
| Mechanistic studies | Indicated potential inhibition of enzymes related to inflammation and cancer progression. |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A patient with resistant fungal infection was treated with a pyrazole derivative, resulting in significant improvement after two weeks of treatment.
- Case Study 2 : In a clinical trial involving patients with specific types of cancer, administration of a related pyrazole derivative led to reduced tumor size in 60% of participants.
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound?
The synthesis involves a multi-step approach:
- Step 1: Preparation of the 1-tert-butylpyrazole moiety via nucleophilic substitution or cyclization reactions.
- Step 2: Functionalization of the propenamide backbone using a cyano group at position 2 via Knoevenagel condensation.
- Step 3: Coupling the tert-butylpyrazole and 4-(butan-2-yl)phenyl groups using amide bond-forming reagents like EDCI/HOBt or DCC . Key intermediates include the tert-butylpyrazole-4-carboxylic acid and the 4-(butan-2-yl)aniline precursor. Yield optimization requires controlled reaction temperatures (0–25°C) and inert atmospheres.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy: 1H/13C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry: HRMS (High-Resolution MS) for exact mass confirmation (e.g., calculated vs. observed m/z).
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- X-ray Crystallography: For absolute configuration determination, using SHELX programs for refinement .
Advanced Questions
Q. How can computational methods predict this compound’s interaction with TRPA1 channels?
- Density Functional Theory (DFT): Optimize the compound’s geometry to evaluate electronic properties (e.g., HOMO/LUMO energies) influencing binding.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses in TRPA1’s active site (PDB: 3J9P). The tert-butyl group may occupy hydrophobic pockets, while the cyano group forms hydrogen bonds with residues like Lys708 or Arg701 .
- Comparative Analysis: Reference structurally related TRPA1 inhibitors (e.g., HC-030031, IC50 = 4–10 μM) to validate docking scores against experimental data .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Metabolic Stability: Assess hepatic clearance using rat liver microsomes. If rapid metabolism occurs, modify labile groups (e.g., tert-butyl to cyclopropyl).
- Solubility Enhancement: Use co-solvents (e.g., PEG 400) or nanoparticle formulations to improve bioavailability.
- Pharmacokinetic Profiling: Measure plasma half-life (t1/2) and tissue distribution. If brain penetration is required, logP adjustments (<5) may be necessary.
- Case Study: HC-030031 required formulation optimization (e.g., cremophor EL) to achieve in vivo anti-inflammatory effects despite moderate in vitro IC50 .
Q. What crystallographic challenges arise with this compound, and how are they mitigated?
- Challenges: Flexibility in the propenamide chain and steric hindrance from tert-butyl/phenyl groups reduce crystal quality.
- Solutions:
- Co-crystallization: Use TRPA1 protein or fragment screens to stabilize the compound.
- Cryoprotection: Flash-cooling (100 K) with glycerol or ethylene glycol to minimize disorder.
- Refinement: SHELXL’s robust algorithms handle partial occupancy and anisotropic displacement parameters .
- Example: Similar compounds (e.g., BCL-2 inhibitors) required iterative refinement cycles to resolve electron density ambiguities .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Variable Groups: Systematically modify the tert-butyl (e.g., isopropyl, cyclopentyl) and cyano (e.g., nitro, carboxyl) substituents.
- Assays:
- In vitro: TRPA1 calcium flux assays (IC50 determination).
- In vivo: Murine models of inflammatory pain (dose-response curves).
- Data Analysis: Correlate substituent hydrophobicity (clogP) with potency. For example, bulkier groups may improve target engagement but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
